1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine

Drug-likeness ADME Prediction Physicochemical Properties

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine (CAS 439109-01-0) is a synthetic small molecule belonging to the thiazole-piperazine class, with a molecular formula of C20H20FN3OS and a molecular weight of 369.5 g/mol. It is commercially available at ≥95% purity from specialty chemical suppliers for research and development use.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 439109-01-0
Cat. No. B2464100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine
CAS439109-01-0
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H20FN3OS/c1-25-18-8-6-17(7-9-18)23-10-12-24(13-11-23)20-22-19(14-26-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3
InChIKeyMQHHJWWYJJGZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine (CAS 439109-01-0): Core Chemical Identity and Commercial Availability for Research Procurement


1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine (CAS 439109-01-0) is a synthetic small molecule belonging to the thiazole-piperazine class, with a molecular formula of C20H20FN3OS and a molecular weight of 369.5 g/mol [1]. It is commercially available at ≥95% purity from specialty chemical suppliers for research and development use . The compound is catalogued in the PubChem database (CID 1477931) and features in commercial screening libraries (e.g., Bionet1_000039, MixCom2_000137), indicating its utility as a drug-discovery building block or pharmacological probe [1].

Why 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine Cannot Be Simply Replaced by Other Thiazole-Piperazine Analogs in Research Programs


The thiazole-piperazine scaffold is pharmacologically promiscuous, with subtle substituent changes driving profound shifts in target engagement, selectivity, and physicochemical behavior. The combination of a 4-fluorophenyl group on the thiazole ring and a 4-methoxyphenyl substituent on the piperazine nitrogen is expected to confer a distinct biological fingerprint that differs from analogs bearing different substituent patterns [1][2]. Evidence from structurally related arylpiperazines demonstrates that even small alterations in the aryl substituent can dramatically alter receptor affinity profiles—for example, 1-(2-methoxyphenyl)piperazine derivatives show 5-HT1A receptor IC50 values in the range of 3.2–12 nM, while 4-methoxyphenyl variants exhibit differing selectivity windows [2]. Therefore, interchanging this compound with other thiazole-piperazine derivatives without explicit comparative data risks invalidating SAR models and compromising the reproducibility of screening campaigns.

Quantitative Differentiation Evidence for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine (CAS 439109-01-0) Against Structural Analogs


Predicted Physicochemical Profile vs. Des-Methoxy Analog: XLogP3 and Hydrogen Bonding Distinctions Driving Permeability and Solubility

The target compound (CAS 439109-01-0) possesses a computed XLogP3 of 4.7, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 6 [1]. In contrast, the des-methoxy analog 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine (CAS 887625-25-4) has a lower XLogP3 (estimated ~2.5–3.0) and a hydrogen bond donor count of 1 (secondary amine NH), which increases polarity and reduces membrane permeability . The higher lipophilicity and absence of hydrogen bond donors in the target compound predict enhanced passive membrane permeation and blood-brain barrier penetration relative to the secondary amine analog, while potentially reducing aqueous solubility [1].

Drug-likeness ADME Prediction Physicochemical Properties

SERT Inhibitory Potency Benchmarking: Comparative Ki Analysis of the Core Scaffold vs. the Functionalized Derivative

The des-methoxy analog of the target compound, 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine, has been characterized as a conformationally selective, non-competitive SERT inhibitor with a Ki of 14 nM . The target compound (CAS 439109-01-0) differs by the addition of a 4-methoxyphenyl group on the piperazine distal nitrogen, a modification that, based on structure-activity relationships established for arylpiperazine series, is likely to modulate SERT affinity and introduce polypharmacology at 5-HT1A, D2, and α-adrenergic receptors [1]. Direct quantitative SERT inhibition data for the target compound are not publicly available; however, the known SAR trajectory predicts that the 4-methoxyphenyl appendage will shift selectivity away from pure SERT inhibition toward a broader receptor interaction profile, making the target compound a valuable tool for probing polypharmacology rather than single-target SERT blockade [1].

Serotonin Transporter (SERT) Transporter Inhibition CNS Pharmacology

Cholinesterase Inhibitory Activity: Positioning the Target Compound Within the Thiazole-Piperazine AChE/BChE SAR Landscape

A structurally related series of thiazole-piperazine compounds synthesized by Yurttaş et al. (2013) demonstrated potent acetylcholinesterase (AChE) inhibition, with the most active compounds (5n, 5o, 5p) achieving 96.44%, 99.83%, and 89.70% inhibition at 0.1 µM, respectively, and compound 5o exhibiting an IC50 of 0.011 µM versus donepezil's 0.054 µM [1]. Importantly, these compounds showed no notable butyrylcholinesterase (BChE) inhibitory activity, establishing a selectivity precedent for the thiazole-piperazine scaffold [1]. In contrast, a more recent series of thiazolylhydrazone derivatives bearing 4-methoxyphenylpiperazine side chains (3g–3l) showed weak AChE inhibition but promising BChE activity, with the 4-ethylpiperazine sub-series proving more effective than the 4-methoxyphenylpiperazine sub-series [2]. These contrasting SAR findings suggest that the target compound, which features both a thiazole-piperazine core and a 4-methoxyphenylpiperazine motif, may occupy a unique position in the cholinesterase inhibition spectrum, although direct experimental data are lacking [1][2].

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

Recommended Research Application Scenarios for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine Based on Available Evidence


Polypharmacology Probe Development for CNS Transporter-Receptor Interaction Studies

The target compound's structural divergence from the pure SERT inhibitor 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine (Ki = 14 nM) positions it as a candidate tool for investigating SERT-5-HT1A/D2/α-adrenergic receptor crosstalk. Based on arylpiperazine SAR established by Perrone et al. (1997), the 4-methoxyphenyl substituent is expected to broaden receptor engagement beyond SERT, making this compound suitable for multi-target CNS profiling panels and phenotypic screening in neuropsychiatric disease models [1]. Direct binding and functional assays against a panel of aminergic GPCRs and transporters are recommended as an initial characterization step.

Cholinesterase Selectivity Mechanistic Studies: A Structural Hybrid for AChE/BChE SAR Exploration

The compound uniquely combines the thiazole-piperazine core associated with potent AChE inhibition (IC50 as low as 0.011 µM) and the 4-methoxyphenylpiperazine motif linked to BChE activity in thiazolylhydrazone series. This structural duality makes it an ideal candidate for systematic cholinesterase selectivity profiling to identify the molecular determinants governing AChE versus BChE preference within this chemical class [2][3]. In vitro Ellman assay screening against both AChE and BChE, followed by kinetic mechanism-of-inhibition studies, would provide critical SAR insights for neurodegenerative disease drug discovery programs.

ADME-Tox Property Screening of High-LogP Piperazine-Thiazole Derivatives

With a computed XLogP3 of 4.7 and zero hydrogen bond donors, the target compound occupies a distinct physicochemical space compared to its more polar analogs. This profile predicts high passive membrane permeability and potential CNS penetration but also raises concerns about aqueous solubility and metabolic stability [4]. The compound is well-suited as a reference standard in ADME-Tox screening cascades designed to evaluate the impact of terminal arylpiperazine substituents on permeability, P-glycoprotein efflux liability, microsomal stability, and CYP inhibition potential.

Combinatorial Chemistry and Library Enumeration: A Scaffold for Diversity-Oriented Synthesis

The compound's cataloguing in commercial screening libraries (Bionet1_000039, MixCom2_000137) confirms its use as a synthetic building block amenable to further derivatization. Its bifunctional architecture—featuring a thiazole ring for electrophilic substitution and a piperazine nitrogen for alkylation/acylation—makes it a versatile intermediate for parallel synthesis and library construction aimed at exploring the thiazole-piperazine chemical space for diverse biological targets [4][5].

Quote Request

Request a Quote for 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.